molecular formula C8H8F2O2S B8702207 Ethyl 5-(difluoromethyl)thiophene-3-carboxylate CAS No. 189331-48-4

Ethyl 5-(difluoromethyl)thiophene-3-carboxylate

Cat. No.: B8702207
CAS No.: 189331-48-4
M. Wt: 206.21 g/mol
InChI Key: ZHHJKCZFRWRCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(difluoromethyl)thiophene-3-carboxylate: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the difluoromethyl group and the ethyl ester functionality makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(difluoromethyl)thiophene-3-carboxylate typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene precursors. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(difluoromethyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Ethyl 5-(difluoromethyl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

    5-Difluoromethyl-3-methoxy-2-thiophenecarboxylic acid: Similar structure but with a methoxy group instead of an ethyl ester.

    5-Difluoromethyl-2-thiophenecarboxylic acid: Lacks the ester functionality.

    3-Thiophenecarboxylic acid ethyl ester: Lacks the difluoromethyl group.

Uniqueness: Ethyl 5-(difluoromethyl)thiophene-3-carboxylate is unique due to the presence of both the difluoromethyl group and the ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, and industry .

Properties

CAS No.

189331-48-4

Molecular Formula

C8H8F2O2S

Molecular Weight

206.21 g/mol

IUPAC Name

ethyl 5-(difluoromethyl)thiophene-3-carboxylate

InChI

InChI=1S/C8H8F2O2S/c1-2-12-8(11)5-3-6(7(9)10)13-4-5/h3-4,7H,2H2,1H3

InChI Key

ZHHJKCZFRWRCPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C(F)F

Origin of Product

United States

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